molecular formula C14H14N2 B14616591 N-Methyl-N-phenylbenzenecarboximidamide CAS No. 57767-07-4

N-Methyl-N-phenylbenzenecarboximidamide

Cat. No.: B14616591
CAS No.: 57767-07-4
M. Wt: 210.27 g/mol
InChI Key: BKJFKLRVGOPJDG-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylbenzenecarboximidamide is an organic compound with the molecular formula C14H14N2 It is a derivative of benzenecarboximidamide, where the nitrogen atom is substituted with a methyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-phenylbenzenecarboximidamide can be synthesized through the reaction of N-phenylbenzenecarboximidamide with methylating agents. One common method involves the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenylbenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-phenylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-phenylbenzenecarboxamide
  • N-Methyl-N-phenylbenzenesulfonamide
  • N-Methyl-N-phenylbenzamide

Uniqueness

N-Methyl-N-phenylbenzenecarboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

CAS No.

57767-07-4

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

N-methyl-N-phenylbenzenecarboximidamide

InChI

InChI=1S/C14H14N2/c1-16(13-10-6-3-7-11-13)14(15)12-8-4-2-5-9-12/h2-11,15H,1H3

InChI Key

BKJFKLRVGOPJDG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=N)C2=CC=CC=C2

Origin of Product

United States

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